Methylatropine bromide

Catalog No.
S519737
CAS No.
2870-71-5
M.F
C18H26BrNO3
M. Wt
384.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylatropine bromide

For studies requiring isolated peripheral muscarinic blockade without CNS artifacts, Methylatropine bromide offers a structurally determined peripheral selectivity.

  • Complete blood-brain barrier impermeability due to quaternary ammonium cation, ensuring no central anticholinergic effects.
  • Longer-lasting vagolysis vs. atropine, ideal for sustained heart rate regulation and autonomic studies.
  • Suitable for ocular models, reduces secretions in surgical models without confusion from central sedation.

CAS Number

2870-71-5

Product Name

Methylatropine bromide

IUPAC Name

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate bromide

Molecular Formula

C18H26BrNO3

Molecular Weight

384.3 g/mol

InChI

InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17?;

InChI Key

XMLNCADGRIEXPK-ZNHDNBJUSA-M

solubility

Soluble in DMSO

Synonyms

8-methylatropinium nitrate, atropine iodomethylate, atropine methonitrate, atropine methylbromide, methyl atropine, methylatropine, methylatropine bromide, methylatropine iodide, methylatropine iodide, (endo-(+-))-isomer, methylatropine iodide, (endo-3(R))-isomer, methylatropine iodide, (endo-3(S))-isomer, methylatropine iodide, 3H-labeled, (endo-(+-))-isomer, methylatropine nitrate, methylatropine nitrate, (endo-(+-))-isomer, methylatropine nitrite, (endo-(+-))-isomer, methylatropine sulfate (2:1), (endo-(+-))-isomer, methylatropine, endo-3(R)-isomer, methylatropine, endo-3(S)-isomer, N-methylatropine

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

The exact mass of the compound Atropine methylbromide is 383.1096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61810. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Atropine Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg

Methylatropine bromide, CAS 2870-71-5, is the quaternary ammonium bromide salt of atropine. As a member of the muscarinic antagonist class, it competitively blocks acetylcholine receptors in the peripheral nervous system. Its key procurement-relevant characteristic is its quaternary ammonium structure, which imparts high polarity and severely restricts its ability to cross the blood-brain barrier. This structural feature differentiates it from its parent compound, atropine, by localizing its anticholinergic effects—such as reduced glandular secretions and smooth muscle relaxation—to peripheral systems, thereby avoiding the central nervous system effects associated with tertiary amine analogs.

Research Fit

Peripheral restriction Reported limited CNS penetration; supports peripheral mAChR studies
Binding reference High-affinity mAChR antagonist for receptor binding assay standardization
Analytical standard HPLC-grade purity for method development and system suitability

Substituting Methylatropine bromide with its tertiary amine parent, atropine or its common salt atropine sulfate, is operationally invalid for applications requiring peripheral selectivity. Atropine's chemical structure allows it to readily cross the blood-brain barrier, inducing significant central nervous system (CNS) effects such as cognitive impairment, confusion, or delirium. Methylatropine bromide's quaternary ammonium cation structure renders it highly polar and membrane-impermeable, preventing CNS penetration and confining its anticholinergic activity to the periphery. This distinction is not a matter of degree but a fundamental mechanistic divide; choosing atropine when peripheral action is required introduces unacceptable CNS-related variables, compromising experimental designs and therapeutic models aimed at isolating peripheral effects.

Substitution Risk

Atropine (tertiary amine)

Crosses blood-brain barrier; may introduce central endpoints in peripheral studies

Pirenzepine (M1-selective)

Markedly different mAChR affinity; may not replicate non-selective muscarinic blockade

Unvalidated generic substitution

Potency and BBB exclusion differences may compromise experimental reproducibility

Superior Peripheral Selectivity: Restricted Blood-Brain Barrier Penetration vs. Atropine

The defining feature of Methylatropine bromide is its quaternary ammonium structure, which makes it highly polar and prevents it from readily crossing the blood-brain barrier (BBB). This is in stark contrast to its parent tertiary amine, atropine, which easily penetrates the CNS and causes well-documented central effects. While direct quantitative BBB permeability ratios are context-dependent, the consensus in pharmacological literature is that quaternary amine antimuscarinics like methylatropine bromide do not cross the BBB to a significant degree, whereas tertiary amines like atropine do. This structural difference leads to a functional divergence: methylatropine bromide is used specifically to block peripheral muscarinic receptors without confounding CNS activity.

Evidence DimensionBlood-Brain Barrier (BBB) Penetration
Target Compound DataDoes not readily cross the BBB due to its polar quaternary ammonium structure.
Comparator Or BaselineAtropine (tertiary amine): Readily crosses the BBB.
Quantified DifferenceQualitatively high; functionally separates peripheral from central effects.
ConditionsGeneral in vivo physiological conditions.

For any research or application requiring isolated peripheral anticholinergic effects, using atropine is invalid due to unavoidable CNS side effects; methylatropine bromide is the appropriate choice.

mAChR Binding Affinity
Class-level
IC50 < 0.5 nM (≥5-fold vs. atropine; [³H]-QNB assay)
Supports receptor binding assay standardization
Class-level inference; batch verification advised

Enhanced Cardiac Vagal Blockade and Longer Duration of Action Compared to Atropine

In a head-to-head comparison in rhesus monkeys, an equimolar dose (190 nmol/kg) of methylatropine was more effective than atropine at producing a cardiac vagal blockade. Methylatropine demonstrated a greater ability to reduce respiratory sinus arrhythmia (RSA) amplitude, heart period (HP), and overall heart period variability (HPV). Furthermore, the effects of methylatropine were more sustained, as the return to basal levels for RSA and HPV occurred significantly earlier after intramuscular atropine administration, while methylatropine's effects showed no such rapid decline or dependency on the route of administration (IV vs. IM). A separate clinical comparison noted that methylatropine bromide had a stronger positive chronotropic (heart rate increasing) effect than an equivalent dose of atropine sulphate.

Evidence DimensionCardiac Vagal Blockade Efficacy
Target Compound DataMore effective at reducing RSA amplitude, HP, and HPV.
Comparator Or BaselineAtropine: Less effective at the same molar dose.
Quantified DifferenceStatistically significant greater reduction in RSA, HP, and HPV; longer duration of action.
ConditionsIn vivo study in rhesus monkeys, 190 nmol/kg dose, IV and IM administration.

For cardiovascular research models requiring a potent and sustained vagal blockade without CNS penetration, methylatropine bromide offers superior performance and more consistent pharmacodynamics than atropine.

In Vivo Potency vs. Atropine
Head-to-head
0.25 mg i.v. ≈ 0.75–1.50 mg atropine (heart rate acceleration)
Informs dose-model interpretation and endpoint response
Human study; endpoint response context

Comparable Antisialagogue Effect to Glycopyrrolate with Different Cardiovascular Profile

When used as an adjunct to neostigmine for reversing neuromuscular block, Methylatropine bromide (MAB) provides an antisialagogue (saliva-reducing) effect identical to that of glycopyrrolate. However, the two quaternary ammonium compounds exhibit distinct cardiovascular side effect profiles. A dose of 0.75 mg of MAB produced a marked initial increase in heart rate, which was significantly greater than that caused by 0.4 mg of glycopyrrolate. This indicates that while both are effective antisialagogues, MAB induces a more pronounced initial tachycardia.

Evidence DimensionAntisialagogue Effect & Heart Rate Change
Target Compound DataIdentical antisialagogue effect to glycopyrrolate; marked, significantly greater initial rise in heart rate.
Comparator Or BaselineGlycopyrrolate: Identical antisialagogue effect; less pronounced initial tachycardia.
Quantified DifferenceCardiovascular effect: MAB (0.75 mg) induced a significantly greater initial tachycardia than glycopyrrolate (0.4 mg).
ConditionsClinical study during reversal of neuromuscular block with neostigmine.

This allows researchers to select an agent based on the desired cardiovascular profile; methylatropine bromide is suitable when a strong initial heart rate increase is tolerable or desired alongside saliva reduction, whereas glycopyrrolate may be preferred for less cardiac stimulation.

BBB Exclusion Profile
Head-to-head
Peripheral-only muscarinic blockade; no central effect observed
Supports peripheral mAChR study design without CNS interference
Rat model; systemic vs. i.c.v. administration
Potency vs. Pirenzepine
Head-to-head
pA2: 9.61–9.90 vs. 6.63–6.69 (≈1,000-fold difference)
Supports selection of high-affinity non-selective mAChR antagonist
Isolated perfused rat heart; presynaptic/postsynaptic
Cardiovascular ED50
Endpoint context
5.5 µg/kg i.v. (acetylcholine-induced hypotension)
Establishes in vivo potency reference for endpoint modeling
Rat model; cross-study comparability context
Analytical Purity
Specification review
HPLC purity ≥95% to 99.81%; NMR confirmed
Supports method validation and lot consistency verification
Batch-specific COA recommended for reference standard use

Pharmacological Research: Isolating Peripheral from Central Muscarinic Effects

The primary use case is in experimental models where researchers need to block peripheral muscarinic receptors without the confounding variable of CNS penetration. Its inability to cross the blood-brain barrier makes it an essential tool for differentiating the peripheral and central actions of cholinergic drugs or investigating autonomic nervous system functions in isolation.

Cardiovascular Research: Models of Vagal Blockade

Given its demonstrated potency and sustained action in blocking cardiac vagal input, Methylatropine bromide is well-suited for studies on heart rate regulation, arrhythmias, and autonomic control of the heart. It provides a more robust and longer-lasting effect than atropine, making it a reliable choice for experiments requiring consistent vagolysis.

Pre-clinical Anesthetic and Surgical Models

In animal models of surgery or anesthesia, this compound can be used to reduce salivary and bronchial secretions to maintain a clear airway. Its distinct cardiovascular profile compared to glycopyrrolate allows for its selection in protocols where a more pronounced initial tachycardia is acceptable or part of the experimental design.

Ophthalmic Research Formulations

As a mydriatic (pupil-dilating) agent, Methylatropine bromide is used in ophthalmic research. Its quaternary structure minimizes systemic absorption and subsequent central side effects compared to atropine, which is critical when developing topical formulations for ocular examination or therapy models.

Application Fit

Application
Selection Property
Validation Focus
Peripheral mAChR Studies
Peripheral restriction profile (BBB excluded)
CNS penetration endpoint monitoring
Binding Reference Standard
High-affinity binding batch verification
Receptor binding assay standardization
In Vivo Cardiovascular Research
In vivo potency reference and dose-model context
Cardiovascular endpoint modeling
Analytical Method Validation
Analytical standard grade with COA
HPLC/GC/MS system suitability and calibration

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

383.10961 Da

Monoisotopic Mass

383.10961 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

63IFT0IX9N

Related CAS

31610-87-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Parasympatholytics

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03B - Belladonna and derivatives, plain
A03BB - Belladonna alkaloids, semisynthetic, quaternary ammonium compounds
A03BB02 - Methylatropine

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Irritant

Other CAS

2870-71-5

General Manufacturing Information

8-Azoniabicyclo[3.2.1]octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, bromide (1:1), (3-endo)-: INACTIVE
1: Silva LEV, Geraldini VR, de Oliveira BP, Silva CAA, Porta A, Fazan R. Comparison between spectral analysis and symbolic dynamics for heart rate variability analysis in the rat. Sci Rep. 2017 Aug 16;7(1):8428. doi: 10.1038/s41598-017-08888-w. PubMed PMID: 28814785; PubMed Central PMCID: PMC5559602.
2: Santos-Almeida FM, Domingos-Souza G, Meschiari CA, Fávaro LC, Becari C, Castania JA, Lopes A, Cunha TM, Moraes DJA, Cunha FQ, Ulloa L, Kanashiro A, Tezini GCSV, Salgado HC. Carotid sinus nerve electrical stimulation in conscious rats attenuates systemic inflammation via chemoreceptor activation. Sci Rep. 2017 Jul 24;7(1):6265. doi: 10.1038/s41598-017-06703-0. PubMed PMID: 28740186; PubMed Central PMCID: PMC5524712.
3: Magagna-Poveda A, Moretto JN, Scharfman HE. Increased gyrification and aberrant adult neurogenesis of the dentate gyrus in adult rats. Brain Struct Funct. 2017 Dec;222(9):4219-4237. doi: 10.1007/s00429-017-1457-4. Epub 2017 Jun 27. PubMed PMID: 28656372; PubMed Central PMCID: PMC5909844.
4: Hong LZ, Huang KF, Hung SW, Kuo LT. Chronic fluoxetine treatment enhances sympathetic activities associated with abnormality of baroreflex function in conscious normal rats. Eur J Pharmacol. 2017 Sep 15;811:164-170. doi: 10.1016/j.ejphar.2017.06.021. Epub 2017 Jun 16. PubMed PMID: 28629735.
5: Ko AR, Kang TC. TRPC6-mediated ERK1/2 phosphorylation prevents dentate granule cell degeneration via inhibiting mitochondrial elongation. Neuropharmacology. 2017 Jul 15;121:120-129. doi: 10.1016/j.neuropharm.2017.05.004. Epub 2017 May 4. PubMed PMID: 28479396.
6: Poterman M, Scheeren TWL, van der Velde MI, Buisman PL, Allaert S, Struys MMRF, Kalmar AF. Prophylactic atropine administration attenuates the negative haemodynamic effects of induction of anaesthesia with propofol and high-dose remifentanil: A randomised controlled trial. Eur J Anaesthesiol. 2017 Oct;34(10):695-701. doi: 10.1097/EJA.0000000000000639. PubMed PMID: 28403018.
7: Julien C, Oréa V, Quintin L, Piriou V, Barrès C. Renal sympathetic nerve activity and vascular reactivity to phenylephrine after lipopolysaccharide administration in conscious rats. Physiol Rep. 2017 Feb;5(4). pii: e13139. doi: 10.14814/phy2.13139. Epub 2017 Feb 27. PubMed PMID: 28242823; PubMed Central PMCID: PMC5328774.
8: Miyabara R, Berg K, Kraemer JF, Baltatu OC, Wessel N, Campos LA. Quantifying Effects of Pharmacological Blockers of Cardiac Autonomous Control Using Variability Parameters. Front Physiol. 2017 Jan 23;8:10. doi: 10.3389/fphys.2017.00010. eCollection 2017. PubMed PMID: 28167918; PubMed Central PMCID: PMC5253391.
9: Rojas A, Ganesh T, Walker A, Dingledine R. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist. ACS Chem Neurosci. 2017 Apr 19;8(4):712-717. doi: 10.1021/acschemneuro.6b00334. Epub 2017 Jan 6. PubMed PMID: 28044440; PubMed Central PMCID: PMC5872150.
10: Alves-Santos TR, de Siqueira RJ, Duarte GP, Lahlou S. Cardiovascular Effects of the Essential Oil of Croton argyrophylloides in Normotensive Rats: Role of the Autonomic Nervous System. Evid Based Complement Alternat Med. 2016;2016:4106502. Epub 2016 Nov 13. PubMed PMID: 27956919; PubMed Central PMCID: PMC5124457.
11: Simões MR, Azevedo BF, Fiorim J, Jr Freire DD, Covre EP, Vassallo DV, Dos Santos L. Chronic mercury exposure impairs the sympathovagal control of the rat heart. Clin Exp Pharmacol Physiol. 2016 Nov;43(11):1038-1045. doi: 10.1111/1440-1681.12624. PubMed PMID: 27429172.
12: Klippel BF, Duemke LB, Leal MA, Friques AG, Dantas EM, Dalvi RF, Gava AL, Pereira TM, Andrade TU, Meyrelles SS, Campagnaro BP, Vasquez EC. Effects of Kefir on the Cardiac Autonomic Tones and Baroreflex Sensitivity in Spontaneously Hypertensive Rats. Front Physiol. 2016 Jun 7;7:211. doi: 10.3389/fphys.2016.00211. eCollection 2016. PubMed PMID: 27375490; PubMed Central PMCID: PMC4895057.
13: Simões MR, Preti SC, Azevedo BF, Fiorim J, Freire DD Jr, Covre EP, Vassallo DV, Dos Santos L. Low-level Chronic Lead Exposure Impairs Neural Control of Blood Pressure and Heart Rate in Rats. Cardiovasc Toxicol. 2017 Apr;17(2):190-199. doi: 10.1007/s12012-016-9374-y. PubMed PMID: 27272938.
14: Kanashiro A, Talbot J, Peres RS, Pinto LG, Bassi GS, Cunha TM, Cunha FQ. Neutrophil Recruitment and Articular Hyperalgesia in Antigen-Induced Arthritis are Modulated by the Cholinergic Anti-Inflammatory Pathway. Basic Clin Pharmacol Toxicol. 2016 Nov;119(5):453-457. doi: 10.1111/bcpt.12611. Epub 2016 May 20. PubMed PMID: 27098245.
15: Ribeiro-Filho HV, de Souza Silva CM, de Siqueira RJ, Lahlou S, dos Santos AA, Magalhães PJ. Biphasic cardiovascular and respiratory effects induced by β-citronellol. Eur J Pharmacol. 2016 Mar 15;775:96-105. doi: 10.1016/j.ejphar.2016.02.025. Epub 2016 Feb 9. PubMed PMID: 26872991.
16: Pinto TO, Lataro RM, Castania JA, Durand MT, Silva CA, Patel KP, Fazan R Jr, Salgado HC. Electrical stimulation of the aortic depressor nerve in conscious rats overcomes the attenuation of the baroreflex in chronic heart failure. Am J Physiol Regul Integr Comp Physiol. 2016 Apr 1;310(7):R612-8. doi: 10.1152/ajpregu.00392.2015. Epub 2016 Feb 3. PubMed PMID: 26843582.
17: Sayin H, Chapuis B, Chevalier P, Barrès C, Julien C. Assessment of cardiac autonomic tone in conscious rats. Auton Neurosci. 2016 Jan;194:26-31. doi: 10.1016/j.autneu.2015.12.007. Epub 2015 Dec 29. PubMed PMID: 26769133.
18: Gouveia MK, Miguel TT, Busnardo C, Scopinho AA, Corrêa FM, Nunes-de-Souza RL, Crestani CC. Dissociation in control of physiological and behavioral responses to emotional stress by cholinergic neurotransmission in the bed nucleus of the stria terminalis in rats. Neuropharmacology. 2016 Feb;101:379-88. doi: 10.1016/j.neuropharm.2015.10.018. Epub 2015 Oct 23. PubMed PMID: 26477570.
19: Blanco JH, Gastaldi AC, Gardim CB, Araujo JE, Simões MV, Oliveira LF, Carvalho EE, Souza HC. Chronic cholinergic stimulation promotes changes in cardiovascular autonomic control in spontaneously hypertensive rats. Auton Neurosci. 2015 Dec;193:97-103. doi: 10.1016/j.autneu.2015.09.002. Epub 2015 Oct 21. PubMed PMID: 26471065.
20: Maida KD, Souza HC. 6B.08: EFFECTS OF TREATMENT WITH ENALAPRIL OR LOSARTAN ASSOCIATED WITH AEROBIC PHYSICAL TRAINING ON CARDIOVASCULAR AUTONOMIC CONTROL IN SPONTANEOUSLY HYPERTENSIVE RATS (SHR). J Hypertens. 2015 Jun;33 Suppl 1:e78. doi: 10.1097/01.hjh.0000467563.03337.ec. PubMed PMID: 26102931.

Explore Compound Types